2-Benzylsuccinic anhydride, (S)-
CAS No.: 865538-96-1
Cat. No.: VC0110150
Molecular Formula: C11H10O3
Molecular Weight: 190.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865538-96-1 |
---|---|
Molecular Formula | C11H10O3 |
Molecular Weight | 190.198 |
IUPAC Name | (3S)-3-benzyloxolane-2,5-dione |
Standard InChI | InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
Standard InChI Key | OOEHLTSDDZKTQB-VIFPVBQESA-N |
SMILES | C1C(C(=O)OC1=O)CC2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
2-Benzylsuccinic anhydride, (S)- is a white crystalline compound with distinct chemical and physical properties that make it valuable for various applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 2-Benzylsuccinic anhydride, (S)-
The compound contains an anhydride functional group formed by the cyclization of two carboxylic acid groups, which contributes to its high reactivity toward nucleophiles. The presence of a chiral center with an (S) configuration plays a crucial role in its stereochemical properties and biological activity.
Synthesis Methods
Several synthetic routes have been reported for the preparation of 2-Benzylsuccinic anhydride, (S)-. The most common method involves the dehydration of (S)-2-benzylsuccinic acid using suitable dehydrating agents.
Synthesis from (S)-2-benzylsuccinic acid
The primary method for synthesizing 2-Benzylsuccinic anhydride, (S)- involves the dehydration of (S)-2-benzylsuccinic acid (CAS No. 3972-36-9) using acetic anhydride as the dehydrating agent . This reaction can be optimized by controlling temperature and catalyst choice to enhance yield and purity.
The reaction can be represented as:
(S)-2-benzylsuccinic acid + Acetic anhydride → 2-Benzylsuccinic anhydride, (S)- + Acetic acid
Optimization of Synthesis
Research has shown that the synthesis of 2-Benzylsuccinic anhydride, (S)- can be optimized by varying reaction conditions such as:
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Temperature control during the dehydration process
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Selection of appropriate solvents (commonly dichloromethane or toluene)
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Use of catalysts to enhance reaction rates
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Reaction time optimization
A specific example is documented in a synthetic route for (S)-Mitiglinide, where the dehydration of (S)-2-benzylsuccinic acid with acetic anhydride in the presence of dichloromethane gave the corresponding anhydride .
Biological Activities
2-Benzylsuccinic anhydride, (S)- exhibits notable biological activities that make it valuable in pharmaceutical research and development.
Enzyme Inhibition Properties
One of the most significant biological activities of 2-Benzylsuccinic anhydride, (S)- is its role as an inhibitor of carboxypeptidase A (CPA), an enzyme involved in protein digestion . This inhibition has implications in drug design for various diseases as it affects peptide metabolism.
Pharmaceutical Applications
The compound's ability to inhibit specific enzymes has led to its exploration in various pharmaceutical applications:
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Development of enzyme inhibitors for treating metabolic disorders
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Use in drug delivery systems
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Applications in cancer research due to its ability to modulate peptide metabolism
Industrial and Research Applications
2-Benzylsuccinic anhydride, (S)- finds applications in both industrial processes and scientific research.
Industrial Applications
In industrial settings, 2-Benzylsuccinic anhydride, (S)- is utilized in:
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Production of polymers and resins
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Synthesis of specialty chemicals
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Manufacturing of materials with specific properties
Research Applications
In research laboratories, this compound serves as:
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A key reagent in organic synthesis
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An intermediate in the synthesis of pharmaceutically active compounds
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A starting material for the preparation of chiral compounds
A notable example is its use in the synthesis of (S)-Mitiglinide calcium dihydrate, a hypoglycemic agent used for the treatment of type-2 diabetes. In this synthesis, 2-Benzylsuccinic anhydride, (S)- reacts with cis-octahydroisondole to produce (S)-mitiglinide .
Comparison with Similar Compounds
The unique stereochemistry of 2-Benzylsuccinic anhydride, (S)- distinguishes it from similar compounds, particularly its racemic counterpart.
Table 2: Comparison between 2-Benzylsuccinic anhydride, (S)- and Related Compounds
The stereochemical specificity of 2-Benzylsuccinic anhydride, (S)- is crucial in applications where chirality plays a significant role, such as in drug synthesis and biological studies. The absolute (S) configuration is necessary for specific biological activities, including enzyme inhibition and pharmaceutical efficacy.
Chemical Reactivity
The anhydride functional group in 2-Benzylsuccinic anhydride, (S)- makes it highly reactive toward nucleophiles, allowing for various chemical transformations.
Hydrolysis
When exposed to water, 2-Benzylsuccinic anhydride, (S)- undergoes hydrolysis to regenerate (S)-2-benzylsuccinic acid:
2-Benzylsuccinic anhydride, (S)- + H₂O → (S)-2-benzylsuccinic acid
Reactions with Nucleophiles
The compound can react with various nucleophiles to form important functional derivatives:
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With alcohols: Forms esters
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With amines: Produces amides
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With reducing agents (like LiAlH₄): Converts to primary alcohols
These reactions make 2-Benzylsuccinic anhydride, (S)- valuable in the synthesis of chiral building blocks for pharmaceutical compounds.
Role in Pharmaceutical Synthesis
2-Benzylsuccinic anhydride, (S)- plays a crucial role in the synthesis of important pharmaceutical compounds, particularly those requiring stereochemical control.
Synthesis of Mitiglinide
A key application is in the synthesis of (S)-Mitiglinide calcium dihydrate, a hypoglycemic agent used for treating type-2 diabetes. The synthesis pathway involves:
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Dehydration of (S)-2-benzylsuccinic acid to form 2-Benzylsuccinic anhydride, (S)-
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Reaction of the anhydride with cis-octahydroisondole in toluene
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Treatment with anhydrous calcium chloride in the presence of sodium hydroxide and water to give (S)-mitiglinide calcium dihydrate
The stereochemistry of the compound is critical for this application, as the (S) configuration is necessary for the insulin secretory effect of the final product.
Analytical Methods for Characterization
Various analytical techniques are employed for the characterization and quality control of 2-Benzylsuccinic anhydride, (S)-.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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